molecular formula C15H13Cl2N3O3S B2496710 2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034402-48-5

2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No.: B2496710
CAS No.: 2034402-48-5
M. Wt: 386.25
InChI Key: MLKPISYXVPNFJQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C15H13Cl2N3O3S and its molecular weight is 386.25. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . This suggests that the compound may also interact with various biological targets.

Mode of Action

Based on the properties of indole derivatives , it can be hypothesized that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives are known to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound may also influence a range of biochemical pathways.

Pharmacokinetics

The solubility of the compound in various solvents and its molecular weight could influence its bioavailability.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , the compound may have a wide range of effects at the molecular and cellular levels.

Properties

IUPAC Name

2,5-dichloro-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3S/c1-19-13-6-4-10(8-14(13)20(2)24(19,22)23)18-15(21)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKPISYXVPNFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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